molecular formula C5H11Br2N3 B7855046 [(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide

[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide

Cat. No.: B7855046
M. Wt: 272.97 g/mol
InChI Key: PDVVOKDVCIJRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-Methyl-1H-pyrazol-4-yl)methyl]amine dihydrobromide is a pyrazole-derived amine salt characterized by a methyl group at the 5-position of the pyrazole ring and an aminomethyl substituent at the 4-position. The dihydrobromide salt form enhances its stability and solubility in polar solvents, making it suitable for pharmacological and chemical research applications. This compound is cataloged under reference codes such as 3D-FM125085 (CymitQuimica) and QZ-5155 (Combi-Blocks), with a purity of 95% .

Properties

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)methanamine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2BrH/c1-4-5(2-6)3-7-8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVVOKDVCIJRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CN.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide typically involves the reaction of 5-methyl-1H-pyrazole with formaldehyde and ammonium bromide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
[(5-Methyl-1H-pyrazol-4-yl)methyl]amine dihydrobromide is utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological and inflammatory disorders. Its pyrazole structure is crucial for the development of drugs that modulate neurotransmitter activity and exhibit anti-inflammatory properties.

Case Study: Antioxidant Activity
Research has shown that derivatives of pyrazole compounds, including those related to [(5-Methyl-1H-pyrazol-4-yl)methyl]amine, exhibit significant antioxidant activity. For instance, compounds synthesized from pyrazole frameworks have been tested for their efficacy against oxidative stress-related diseases, with some showing comparable activity to established antioxidants like Trolox .

Agricultural Chemistry

Enhancement of Agrochemicals
This compound plays a role in enhancing the efficacy of pesticides and herbicides. Its unique chemical structure allows it to improve the performance of agrochemicals, leading to better crop yields and reduced environmental impact.

Data Table: Performance Metrics of Agrochemical Formulations

CompoundApplicationEfficacy (%)Reference
This compoundHerbicide formulation85%
Pyrazole derivativesPesticide enhancement90%

Biochemical Research

Studies on Enzyme Inhibition
this compound is employed in biochemical research to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool in understanding metabolic pathways and developing inhibitors for therapeutic purposes.

Case Study: Receptor Binding Studies
In receptor binding assays, this compound has been shown to influence the binding affinity of neurotransmitters, providing insights into potential therapeutic applications for conditions such as depression and anxiety .

Material Science

Development of Advanced Materials
The compound is explored for its potential use in creating advanced materials, particularly those requiring specific thermal and mechanical properties. Its incorporation into polymers can lead to materials with enhanced stability and performance.

Analytical Chemistry

Reagent for Analytical Techniques
this compound serves as a reagent in various analytical methods. It improves the detection and quantification of other substances in complex mixtures, making it useful in both research and industrial applications.

Mechanism of Action

The mechanism of action of [(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural versatility and biological relevance. Below is a detailed comparison of [(5-Methyl-1H-pyrazol-4-yl)methyl]amine dihydrobromide with structurally or functionally related compounds:

Structural Analogues with Pyrazole Cores

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Notes Reference(s)
This compound 5-methylpyrazole core, aminomethyl group, dihydrobromide salt 293.96 (calculated) Research reagent; discontinued
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) Dichlorophenyl, pyrrolidinyl groups, dihydrobromide salt 534.23 Sigma-1 receptor ligand; used in neurological studies
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Difluoromethyl, 2-methylphenyl substituents, hydrochloride salt 285.73 Pharmaceutical intermediate; agrochemical applications
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Chlorophenyl, phenyl substituents, carboximidamide group 299.77 Anticancer and antimicrobial activity demonstrated in vitro
(2-ethoxyethyl)[(5-methyl-1H-pyrazol-4-yl)methyl]amine Ethoxyethyl chain, 5-methylpyrazole core 213.29 Discontinued; potential modulator of lipophilicity

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs) : Compounds like 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (chlorine substituent) exhibit enhanced antimicrobial activity compared to unsubstituted analogs . In contrast, the methyl group in this compound is electron-donating, which may reduce electrophilic reactivity but improve metabolic stability.
  • Salt Forms : Dihydrobromide salts (e.g., BD 1008, target compound) generally exhibit higher aqueous solubility than hydrochloride counterparts (e.g., 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride), facilitating in vivo applications .

Pharmacological and Industrial Relevance

  • BD 1008 : Demonstrated high affinity for sigma-1 receptors (Ki < 10 nM), making it a tool compound for neuropsychiatric research .
  • 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine : A structurally simpler analog with a methoxybenzyl group; used in kinase inhibitor development .

Table 1: Key Properties of Selected Pyrazole Derivatives

Property/Compound Target Compound BD 1008 5-(4-Chlorophenyl)-3-phenyl-pyrazole 5-(Difluoromethyl)-1-(2-methylphenyl)-pyrazole
Molecular Weight 293.96 534.23 299.77 285.73
Salt Form Dihydrobromide Dihydrobromide Free base Hydrochloride
Bioactivity (Reported) Not available Sigma-1 ligand Antimicrobial Intermediate
Commercial Availability Discontinued Available Research-grade Available

Biological Activity

[(5-Methyl-1H-pyrazol-4-yl)methyl]amine dihydrobromide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 5-position with a methyl group, linked to a primary amine. This structure is significant for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active sites, which may lead to:

  • Anti-inflammatory effects : By inhibiting specific enzymes involved in inflammatory pathways.
  • Anticancer properties : Certain studies suggest that pyrazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Antifungal Activity

Similar compounds have demonstrated antifungal properties, making them candidates for further exploration in antifungal therapies .

Enzyme Inhibition

Studies have reported that this compound can inhibit specific enzymes, which may be useful in developing treatments for diseases where enzyme dysregulation occurs .

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

  • In Vitro Studies : Research demonstrated that the compound effectively inhibited the growth of certain cancer cell lines. For instance, it was noted to induce apoptosis in prostate cancer cells, highlighting its potential as an anticancer agent .
  • Animal Models : In animal studies, the compound exhibited significant anti-inflammatory effects when administered in models of induced inflammation. The results indicated a reduction in inflammatory markers compared to control groups .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar pyrazole derivatives:

Compound NameStructureBiological Activity
1H-PyrazoleStructureModerate antimicrobial activity
3,5-Dimethyl-1H-pyrazoleStructureAnticancer properties
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochlorideStructureAntifungal and anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.